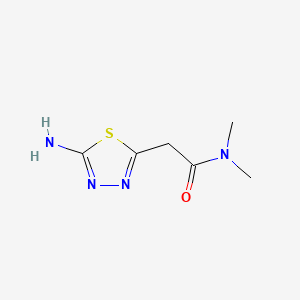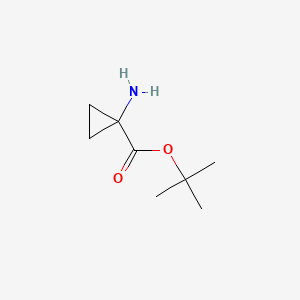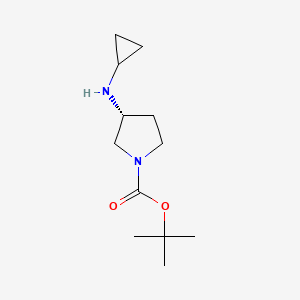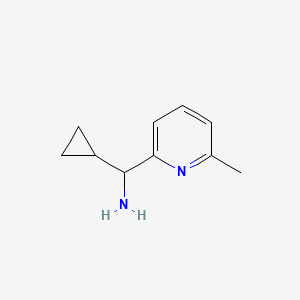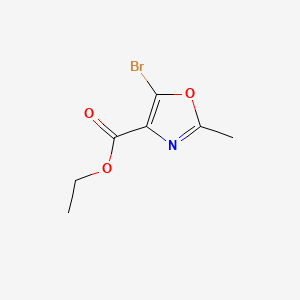![molecular formula C7H7BN2O2 B596760 (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid CAS No. 1310383-09-5](/img/structure/B596760.png)
(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BN2O2. It is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid typically involves the reaction of pyrrolo[2,3-b]pyridine with boronic acid reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrrolo[2,3-b]pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyrrolo[2,3-b]pyridines .
Applications De Recherche Scientifique
Chemistry: (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its boronic acid group allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Industry: Industrially, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility make it valuable in the production of polymers and other high-performance materials .
Mécanisme D'action
The mechanism of action of (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Uniqueness: Compared to these similar compounds, (1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and allows for specific applications in cross-coupling reactions and enzyme inhibition .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4,11-12H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXAFNCFVWHRHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=C(C=C1)C=CN2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677992 |
Source


|
| Record name | 1H-Pyrrolo[2,3-b]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-09-5 |
Source


|
| Record name | B-1H-Pyrrolo[2,3-b]pyridin-6-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)


